

MAB-CHMINACA vs. MAB-CHMINACA-d4: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	MAB-CHMINACA-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of MAB-CHMINACA and its deuterated isotopologue, **MAB-CHMINACA-d4**. The document outlines their core differences, physicochemical properties, and pharmacological activities, with a focus on their applications in a research and drug development context. Detailed experimental methodologies and visual representations of key processes are included to facilitate a deeper understanding.

Core Differences and Primary Applications

MAB-CHMINACA is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid receptors CB1 and CB2.[1] It has been the subject of extensive research in pharmacology and toxicology. **MAB-CHMINACA-d4** is a deuterated analog of MAB-CHMINACA, where four hydrogen atoms on the indazole ring have been replaced with deuterium.[2][3] This isotopic substitution results in a molecule with a higher molecular weight, which is readily distinguishable from the parent compound by mass spectrometry.

The primary and intended application of MAB-CHMINACA-d4 is as an internal standard for the quantitative analysis of MAB-CHMINACA in biological and forensic samples.[2][3] Its chemical and physical properties are nearly identical to MAB-CHMINACA, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. The key difference is its increased mass, which allows for accurate quantification in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).



Physicochemical Properties

The fundamental physicochemical properties of MAB-CHMINACA and MAB-CHMINACA-d4 are summarized in the table below. The key distinction lies in their molecular weight, a direct consequence of the deuterium labeling.

Property	MAB-CHMINACA	MAB-CHMINACA- d4	Reference(s)
Chemical Name	N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide	N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxamide	[2][3]
Synonyms	ADB-CHMINACA	ADB-CHMINACA-d4	[2][3][4]
Chemical Formula	C21H30N4O2	C21H26D4N4O2	[2][3]
Molecular Weight	370.5 g/mol	374.5 g/mol	[2][3]
Appearance	Neat solid	100 μg/ml or 1 mg/ml solution in methanol or neat solid	[2][3]

Pharmacological Properties

MAB-CHMINACA is a high-affinity ligand for the CB1 receptor, exhibiting potent agonist activity. [4] This interaction is responsible for its psychoactive effects. While specific pharmacological data for MAB-CHMINACA-d4 is not readily available in published literature, it is widely assumed in the scientific community that the deuteration at the indazole core has a negligible impact on its receptor binding affinity and functional potency. This assumption is based on the principle of the kinetic isotope effect, where the substitution of hydrogen with deuterium, a heavier isotope, primarily affects the rate of reactions involving the breaking of the carbon-deuterium bond. As receptor-ligand binding is a non-covalent interaction, a significant alteration in binding affinity is not expected.



Parameter	MAB-CHMINACA	MAB-CHMINACA- d4	Reference(s)
Receptor Target	CB1 and CB2 Cannabinoid Receptors	CB1 and CB2 Cannabinoid Receptors (inferred)	[1]
CB1 Receptor Binding Affinity (Ki)	0.289 nM	Not reported, assumed to be similar to MAB-CHMINACA	[4]
CB1 Functional Activity (EC50)	0.620 nM	Not reported, assumed to be similar to MAB-CHMINACA	
Agonist Type	Full Agonist	Full Agonist (inferred)	[1]

Metabolic Profile

The metabolism of MAB-CHMINACA has been studied in vitro using human hepatocytes and liver microsomes. The primary metabolic pathways involve hydroxylation of the cyclohexylmethyl and tert-butyl moieties, as well as amide hydrolysis.[5][6][7] While specific metabolic studies on MAB-CHMINACA-d4 are not published, it is anticipated that it will undergo the same metabolic transformations. However, the rate of metabolism at the deuterated indazole ring may be slightly slower due to the kinetic isotope effect, potentially leading to a slightly longer half-life. This difference in metabolic rate, if present, is generally considered insignificant for its role as an internal standard in most analytical methods.

Experimental Protocols Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (e.g., MAB-CHMINACA) for the CB1 receptor.

Materials:



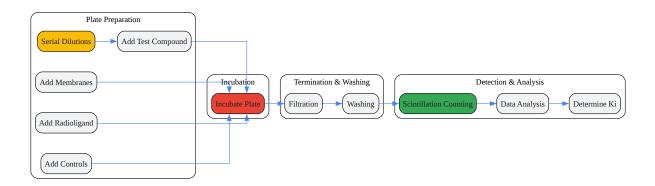
- Membranes from cells expressing human CB1 receptors
- [3H]CP-55,940 (radioligand)
- Test compound (MAB-CHMINACA)
- Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA)
- Non-specific binding control (e.g., 10 μM WIN 55,212-2)
- 96-well microplates
- Filter mats (GF/C)
- Scintillation cocktail and counter

Procedure:

- Prepare serial dilutions of the test compound in binding buffer.
- In a 96-well plate, add the cell membranes, [3H]CP-55,940 at a concentration near its Kd, and the test compound at various concentrations.
- For total binding wells, add only buffer instead of the test compound.
- For non-specific binding wells, add the non-specific binding control.
- Incubate the plate at 30°C for 60-90 minutes.
- Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Dry the filter mats and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding and determine the IC50 of the test compound.

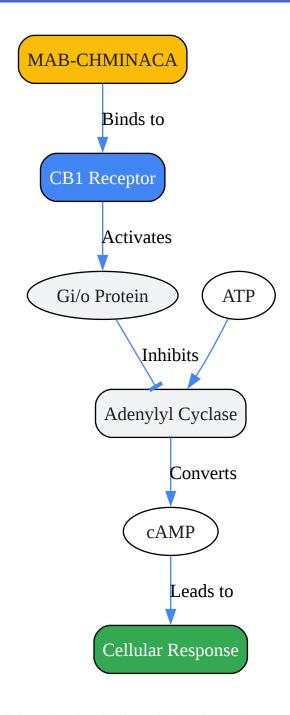


• Convert the IC50 to a Ki value using the Cheng-Prusoff equation.









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